1-环戊基-1H-咪唑-2-胺

描述

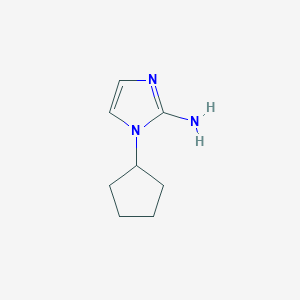

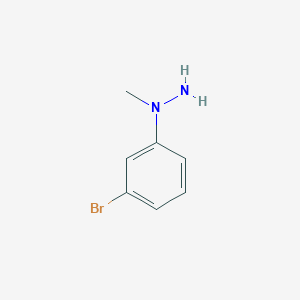

“1-Cyclopentyl-1H-imidazol-2-amine” is a chemical compound with the molecular formula C8H13N3 . It is a substance used for research and development .

Synthesis Analysis

The synthesis of imidazoles, including “1-Cyclopentyl-1H-imidazol-2-amine”, has seen significant advances in recent years . The synthesis often involves the formation of bonds during the construction of the imidazole . The reaction conditions are typically mild enough to include a variety of functional groups .

Molecular Structure Analysis

The molecular structure of “1-Cyclopentyl-1H-imidazol-2-amine” consists of a cyclopentyl group attached to an imidazole ring at one nitrogen atom . The imidazole ring is a five-membered ring consisting of two nitrogen atoms and three carbon atoms .

Chemical Reactions Analysis

Imidazoles, including “1-Cyclopentyl-1H-imidazol-2-amine”, are key components in a variety of functional molecules . They are involved in a diverse range of chemical reactions, often involving the formation of bonds during the construction of the imidazole .

Physical And Chemical Properties Analysis

“1-Cyclopentyl-1H-imidazol-2-amine” is a substance with a molecular weight of 151.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

科学研究应用

咪唑并[1,2-a]吡啶的合成

研究人员已经开发出合成咪唑并[1,2-a]吡啶(一类具有显着生物和药理潜力的化合物)的方法,使用 1-环戊基-1H-咪唑-2-胺衍生物。例如,探索了芳基炔丙醇与 2-氨基吡啶的串联胺化/环异构化,使用 ZnCl2/CuCl 系统有效地形成各种咪唑并[1,2-a]吡啶 (Ping Liu, Chun-Lin Deng, Xinsheng Lei, & G. Lin, 2011)。此外,还总结了从各种底物合成该支架的进展,重点介绍了多组分反应和过渡金属催化的 C-H 活化等技术 (Kasiviswanadharaju Pericherla, P. Kaswan, Khima Pandey, & Anil Kumar, 2015)。

铜配合物的开发

四核铜 (II) 配合物的合成和表征证明了咪唑衍生物作为桥联配体的用途,提供了对这些配合物的结构和磁性性质的见解 (P. Chaudhuri, Ina Karpenstein, M. Winter, et al., 1993)。这项研究有助于理解金属有机框架及其应用。

咪唑衍生物在缓蚀中的应用

一项实验和理论研究评估了咪唑衍生物(包括 1-(2-乙基氨基)-2-甲基咪唑啉)作为酸性介质中碳钢腐蚀抑制剂的效率。这项工作突出了此类化合物在保护工业材料免受腐蚀性环境影响方面的潜力 (J. Cruz, R. Martinez, J. Genescà, & E. García-Ochoa, 2004)。

催化和有机合成

基于咪唑的化合物(包括衍生自 1-环戊基-1H-咪唑-2-胺的化合物)已在催化和有机合成中找到应用。例如,已经开发了 N-杂环卡宾催化的 α-官能化醛与胺的氧化还原酰胺化,展示了咪唑在促进复杂有机转化中的效用 (J. Bode & S. S. Sohn, 2007)。

任务特定离子液体捕获 CO2

针对开发用于捕获 CO2 的任务特定离子液体的研究表明,咪唑衍生物可以与 CO2 可逆反应,有效地隔离气体。这表明在减轻与二氧化碳排放相关的环境问题方面具有潜在的应用 (Eleanor D. Bates, Rebecca Mayton, Ioanna Ntai, & James H. Davis, 2002)。

安全和危害

未来方向

While specific future directions for “1-Cyclopentyl-1H-imidazol-2-amine” were not found in the search results, imidazoles in general are being extensively studied for their potential applications in various fields . They are key components in functional molecules used in a variety of everyday applications, and their synthesis is a topic of ongoing research .

属性

IUPAC Name |

1-cyclopentylimidazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-8-10-5-6-11(8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOCEELKHBZAEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CN=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2873564.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2873568.png)

![9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2873576.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2873579.png)

![Methyl 3-{[(2-amino-4-methyl-5-pyrimidinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2873581.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2873582.png)

![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride](/img/structure/B2873583.png)

![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B2873585.png)

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2873586.png)